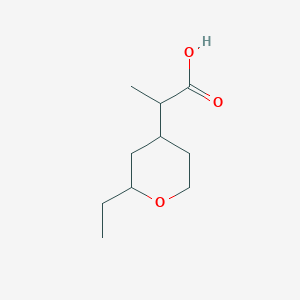

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid

Description

2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is a chiral carboxylic acid derivative featuring a tetrahydropyran (THP) ring substituted with an ethyl group at the 2-position and a propanoic acid moiety at the 4-position. The THP ring confers conformational rigidity, while the ethyl substituent modulates steric and electronic properties, influencing solubility and reactivity. This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, such as protease inhibitors or anti-inflammatory agents .

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(2-ethyloxan-4-yl)propanoic acid |

InChI |

InChI=1S/C10H18O3/c1-3-9-6-8(4-5-13-9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

VQAJFOCTHKJWFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCO1)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid typically involves the reaction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with appropriate reagents. One common method involves the use of lithium aluminum hydride in tetrahydrofuran as a reducing agent . The reaction is carried out under an inert atmosphere at low temperatures, followed by quenching with water and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations:

In contrast, polar groups like methoxyethoxymethyl (e.g., ) may increase solubility but reduce metabolic stability.

Functional Group Impact: Carboxylic acid derivatives (e.g., ) are common in protease inhibitors due to their ability to coordinate with catalytic residues. The propanoic acid moiety in the target compound may share similar binding interactions. Ethyl ester derivatives (e.g., ) are often prodrugs, suggesting that the target compound’s free acid form could exhibit direct biological activity.

Pharmacological and Physicochemical Data (Extrapolated)

Table 2: Inferred Properties Based on Analogues

Biological Activity

2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

This compound features a tetrahydropyran moiety, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective effects. The compound's ability to modulate neurotransmitter systems has been noted, particularly in relation to catecholamines.

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of similar compounds, it was found that derivatives of tetrahydropyran can enhance neuronal survival under oxidative stress conditions. The mechanism was linked to the inhibition of apoptotic pathways and promotion of neurotrophic factor signaling.

- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of related compounds in models of chronic inflammation. These compounds were shown to reduce the levels of pro-inflammatory cytokines, suggesting a possible therapeutic application for conditions such as arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Enhanced neuronal survival | |

| Anti-inflammatory | Reduced cytokine levels | |

| Modulation of neurotransmitters | Influence on catecholamine levels |

Pharmacological Applications

Given its biological activities, this compound holds promise for therapeutic applications in:

- Neurodegenerative Diseases : Potential use in treatments for Alzheimer's and Parkinson's diseases due to its neuroprotective properties.

- Chronic Inflammatory Conditions : Application in managing diseases like rheumatoid arthritis through its anti-inflammatory effects.

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as catalyst selection, solvent polarity, and temperature. For example, catalytic hydrogenation with sodium hydroxide in ethanol has been employed to reduce byproducts and enhance stereochemical control . Researchers should conduct kinetic studies to identify rate-limiting steps and employ techniques like continuous flow reactors for scalable, high-purity synthesis . Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (as per pharmacopeial impurity standards) is critical .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : 1H/13C NMR to confirm the tetrahydropyran ring substitution pattern and ethyl/propanoic acid moieties .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient) coupled with mass spectrometry for purity assessment and molecular weight confirmation .

- X-ray Crystallography : For absolute stereochemical determination, particularly if the compound exhibits chiral centers .

Q. What are the critical considerations for designing in vitro assays to assess the biological activity of this compound?

- Methodological Answer : Key factors include:

- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to establish EC50/IC50 values, using solvents like DMSO (≤0.1% final concentration to avoid cytotoxicity) .

- Metabolic Stability : Use liver microsomes (human/rodent) to evaluate metabolic pathways and half-life .

- Target Engagement : Radioligand binding assays or surface plasmon resonance (SPR) to quantify interactions with biomolecules (e.g., enzymes, receptors) .

Advanced Research Questions

Q. How should researchers approach impurity profiling and quantification in batches of this compound?

- Methodological Answer : Impurity profiling requires:

- Reference Standards : Use pharmacopeial impurities (e.g., EP Impurities K, L, M, N) as benchmarks for HPLC retention times and mass spectral matches .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .

- Quantitative NMR (qNMR) : For absolute quantification of major impurities when reference standards are unavailable .

Q. What strategies are effective for resolving chiral centers in this compound derivatives?

- Methodological Answer : Chiral resolution methods include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Optimize enantiomeric separation by adjusting temperature and flow rate .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives to isolate enantiomers .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize .

Q. How can discrepancies in spectral data (e.g., NMR vs. computational predictions) be systematically addressed?

- Methodological Answer : Resolve discrepancies via:

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set) to validate assignments .

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm coupling patterns .

- Cross-Platform Validation : Replicate analyses using independent instruments (e.g., Bruker vs. Varian NMR systems) to rule out equipment bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.